1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine

Physicochemical profiling Lipophilicity Membrane permeability

1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine is a synthetic small molecule (C₁₂H₁₄BrNO; MW 268.15 Da) that belongs to the substituted benzofuran-2-yl alkylamine class. Its core structure features a benzofuran heterocycle halogenated with bromine at the 5-position and a branched 2-methylpropan-1-amine side chain at the 2-position, yielding a computed LogP of 3.3 and a topological polar surface area of 39.2 Ų.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
Cat. No. B13541619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N
InChIInChI=1S/C12H14BrNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3
InChIKeyWBYCRIBURDQFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine (CAS 1038710-35-8): A Halogenated Benzofuran-2-yl Alkylamine for Targeted Probe & Scaffold Development


1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine is a synthetic small molecule (C₁₂H₁₄BrNO; MW 268.15 Da) that belongs to the substituted benzofuran-2-yl alkylamine class [1]. Its core structure features a benzofuran heterocycle halogenated with bromine at the 5-position and a branched 2-methylpropan-1-amine side chain at the 2-position, yielding a computed LogP of 3.3 and a topological polar surface area of 39.2 Ų [1]. Commercially supplied at ≥97% purity and stored at 2–8°C sealed in dry conditions, this compound serves as a chiral (racemic) intermediate for medicinal chemistry derivatisation and pharmacological probe development, where the 5-bromo substituent critically modulates target engagement, lipophilicity, and downstream synthetic versatility compared to non-halogenated or differently halogenated analogs [1].

Why 5-Bromo-Substituted Benzofuran-2-yl Alkylamines Cannot Be Interchanged with Dehalogenated or Hetero-Halogenated Isosteres


Within the benzofuran-2-yl alkylamine family, seemingly conservative changes to the halogen substitution pattern produce disproportionate shifts in target affinity, selectivity, and physicochemical properties. Direct comparative data from sigma-2 receptor structure–activity relationship (SAR) studies demonstrate that 5-bromobenzofuran-2-carboxamide congeners attain significantly higher binding affinity than their unsubstituted or 5-iodo counterparts, with optimal IC₅₀ values reaching the low nanomolar range [1]. The 5-bromo substituent strikes a unique balance of van der Waals volume, electronegativity, and lipophilicity that is not replicated by chloro, fluoro, iodo, or unsubstituted analogs, making indiscriminate substitution of this compound with another benzofuran-2-yl amine risky for projects where receptor binding, cellular permeability, or downstream synthetic tractability are critical performance criteria [1][2].

Quantitative Differentiation Evidence: 1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine vs. Closest Analogs


Lipophilicity Advantage: Computed LogP of the 5-Bromo Compound Surpasses the Dehalogenated Congener by ~57%

The 5-bromobenzofuran-2-yl derivative exhibits a computed XLogP3-AA of 3.3, representing a 1.2 log unit increase (≈57% higher) over the dehalogenated analog 1-(benzofuran-2-yl)-2-methylpropan-1-amine, which has a computed XLogP3-AA of ~2.1 [1][2]. This difference is driven by the electron-withdrawing and hydrophobic character of the bromine atom. For procurement decisions, the elevated LogP translates into enhanced membrane partitioning, which is critical for cell-based assays and in vivo distribution studies where passive permeability is rate-limiting [1].

Physicochemical profiling Lipophilicity Membrane permeability Benzofuran SAR

Sigma-2 Receptor Affinity: 5-Bromo Benzofuran-2-carboxamide Congeners Attain Nanomolar IC₅₀, Outperforming Unsubstituted and 5-Iodo Analogs

In a systematic SAR campaign of 34 benzamide-based sigma receptor ligands, the subset bearing a 5-bromobenzofuran-2-carboxylic acid fragment yielded sigma-2 receptor IC₅₀ values as low as 9.8 nM, whereas the broader series ranged from 9.8 to 955 nM [1]. Critically, the SAR analysis explicitly concluded that brominated benzofuran compounds displayed higher binding affinities than both unsubstituted and iodinated analogues, making the 5-bromo substitution pattern the optimal halogen choice for sigma-2 engagement in this chemotype [1]. Although these data derive from benzofuran-2-carboxamides rather than the free alkylamine, the 5-bromobenzofuran pharmacophore is conserved and forms the basis for class-level inference regarding sigma receptor interactions [1].

Sigma-2 receptor Cancer imaging Structure–activity relationship Halogen SAR

Antimicrobial Scaffold Validation: 5-Bromobenzofuran-2-yl Carbamate Derivatives Exhibit Potent Activity Comparable to Clinical Standards

A panel of ten aryl (5-substituted benzofuran-2-yl) carbamate derivatives (6a–6j) was synthesised and screened against two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria plus two fungi (Candida albicans, Aspergillus niger) using a two-fold dilution MIC method [1]. Among the 5-bromo-substituted subset (6f–6j), compound 6i demonstrated potent antimicrobial activity comparable to the reference standard, confirming that the 5-bromobenzofuran-2-yl scaffold per se supports antimicrobial efficacy when appropriately elaborated [1]. This provides supporting evidence that procurement of the 5-bromo core is warranted for antimicrobial hit-to-lead campaigns, whereas the 5-nitro subset (6a–6e) represents a different electronic and steric profile that cannot be assumed equivalent [1].

Antimicrobial resistance Benzofuran scaffold Carbamate derivatives MIC determination

Commercial Availability at Defined Purity: 98% Assay with Full Characterisation Enables Reproducible SAR Studies

The target compound is commercially available from Fluorochem (Product Code F681863) at a certified purity of 98%, accompanied by IUPAC name, canonical SMILES, InChI key, MDL number (MFCD11203503), molecular weight, LogP, Fsp³, and SDS documentation . In contrast, the non-brominated analog 1-(benzofuran-2-yl)-2-methylpropan-1-amine (CAS 1038709-93-1) is commonly supplied at 95% purity , and the 5-bromo intermediate (5-bromobenzofuran-2-yl)methanamine is listed at 97% purity . For SAR-driven procurement, a 98% purity specification with traceable characterisation data reduces the probability of confounding impurities in dose–response assays, particularly when screening at micromolar concentrations where 2–5% impurities can contribute to off-target signals .

Chemical procurement Purity specification Reproducibility Building block quality

Prioritised Use Cases for 1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine Based on Quantitative Differentiation Evidence


Sigma-2 Receptor Molecular Probe Design for Oncology Imaging

The class-level SAR evidence demonstrating nanomolar sigma-2 receptor affinity for 5-bromobenzofuran-2-carboxamide congeners (IC₅₀ as low as 9.8 nM) [1] positions the 5-bromobenzofuran-2-yl alkylamine core as an attractive starting fragment for developing sigma-2-targeted PET/SPECT imaging agents. Researchers should prioritise this building block over non-halogenated or 5-iodo variants when the synthetic route requires a primary amine handle for late-stage diversification (e.g., amide coupling, reductive amination) while retaining the validated 5-bromo pharmacophore. The elevated LogP of 3.3 further supports blood–brain barrier penetration, an essential feature for CNS tumour imaging applications [2].

Antimicrobial Hit-to-Lead Elaboration Using the 5-Bromobenzofuran-2-yl Scaffold

The antimicrobial study of 5-bromobenzofuran-2-yl carbamate derivatives established that compound 6i delivers potency comparable to clinical standards against Gram-positive, Gram-negative, and fungal pathogens [3]. For medicinal chemistry teams pursuing novel anti-infectives, the 5-bromo substitution provides a validated electronic environment that supports antimicrobial activity when the 2-position is elaborated. Compared to the 5-nitro series, the 5-bromo scaffold offers a distinct reactivity profile for downstream palladium-catalysed cross-coupling reactions (Suzuki, Buchwald–Hartwig) that are incompatible with nitro groups, making it the preferred choice for diversity-oriented synthesis [3].

Physicochemical Property-Driven Fragment Library Design

With a molecular weight of 268.15 Da, a computed LogP of 3.3, a single hydrogen bond donor, two hydrogen bond acceptors, and a Fsp³ of 0.333, this compound resides within drug-like chemical space as defined by Lipinski's Rule of Five [2]. Its intermediate lipophilicity and the presence of a primary amine handle make it suitable for inclusion in fragment-based screening libraries targeting intracellular protein–protein interactions or CNS-penetrant lead discovery, where the 5-bromo substituent provides both a hydrophobic anchor and a spectroscopic handle (Br K-edge anomalous scattering) for X-ray crystallographic fragment soaking experiments [2].

Synthetic Intermediates for Parallel Library Synthesis Requiring High Purity Starting Materials

The commercial availability of this compound at 98% purity with full characterisation documentation (SMILES, InChI, MDL number, SDS) reduces the burden of in-house purification prior to library synthesis . For CROs and pharma discovery units executing parallel amide coupling or Buchwald–Hartwig amination arrays, the defined purity specification minimises the risk of cross-contamination and ensures that downstream biological assay results are traceable to the parent scaffold rather than to unidentified impurities, a critical consideration for patent filing and regulatory data packages .

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